N-Acetyl Metoclopramide

Description

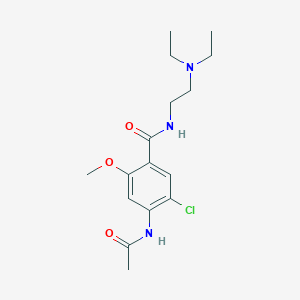

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204636 | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-13-9 | |

| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Metoclopramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl metoclopramide, a primary metabolite and impurity of the widely used pharmaceutical agent, metoclopramide. This document details the synthetic pathway, experimental protocols, and in-depth analytical characterization of the compound, presenting quantitative data in accessible formats and visualizing key processes.

Introduction

N-acetyl metoclopramide, chemically known as 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is a significant related compound of metoclopramide.[1][2] Metoclopramide is a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist, primarily used for its antiemetic and prokinetic properties.[3] The acetylation of the aromatic amine group in metoclopramide leads to the formation of N-acetyl metoclopramide. Understanding the synthesis and properties of this derivative is crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of metoclopramide-based pharmaceutical products.

Synthesis of N-Acetyl Metoclopramide

The synthesis of N-acetyl metoclopramide is typically achieved through the acetylation of the primary aromatic amine group of metoclopramide. This reaction involves the use of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a suitable solvent and potentially a base to neutralize the acidic byproduct.

Synthetic Workflow

The overall workflow for the synthesis and purification of N-acetyl metoclopramide can be visualized as a multi-step process, beginning with the starting material, metoclopramide, and concluding with the purified and characterized final product.

Caption: Workflow for the synthesis and characterization of N-acetyl metoclopramide.

Experimental Protocol: Acetylation of Metoclopramide

This protocol outlines a representative procedure for the synthesis of N-acetyl metoclopramide.

Materials:

-

Metoclopramide

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or a suitable eluent system)

Procedure:

-

Dissolution: Dissolve metoclopramide in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Addition of Base: Add a slight excess of a base, like pyridine, to the solution. This will act as a catalyst and neutralize the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetic anhydride dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl metoclopramide.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-acetyl metoclopramide.

-

Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield N-acetyl metoclopramide as a solid.

Characterization of N-Acetyl Metoclopramide

The structural confirmation and purity assessment of the synthesized N-acetyl metoclopramide are performed using a variety of analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl metoclopramide is provided in the table below.

| Property | Value |

| IUPAC Name | 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |

| Molecular Formula | C₁₆H₂₄ClN₃O₃[1] |

| Molecular Weight | 341.83 g/mol [1] |

| CAS Number | 5608-13-9[1] |

| Appearance | Off-White Solid[4] |

| Storage Temperature | 2-8°C[4] |

Spectroscopic and Chromatographic Data

The following tables summarize the expected data from the characterization of N-acetyl metoclopramide.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Ar-H |

| ~8.0 | s | 1H | Ar-H |

| ~7.8 | br s | 1H | N-H (amide) |

| ~7.5 | br s | 1H | N-H (amide) |

| ~3.9 | s | 3H | O-CH₃ |

| ~3.6 | q | 2H | N-CH₂-CH₂-N |

| ~2.7 | t | 2H | N-CH₂-CH₂-N |

| ~2.6 | q | 4H | N-(CH₂-CH₃)₂ |

| ~2.2 | s | 3H | CO-CH₃ |

| ~1.1 | t | 6H | N-(CH₂-CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~168.5 | C=O (amide) |

| ~165.0 | C=O (acetamide) |

| ~155.0 | Ar-C-O |

| ~135.0 | Ar-C-N |

| ~130.0 | Ar-C-Cl |

| ~125.0 | Ar-CH |

| ~115.0 | Ar-C |

| ~110.0 | Ar-CH |

| ~56.0 | O-CH₃ |

| ~52.0 | N-CH₂-CH₂-N |

| ~48.0 | N-(CH₂-CH₃)₂ |

| ~38.0 | N-CH₂-CH₂-N |

| ~25.0 | CO-CH₃ |

| ~12.0 | N-(CH₂-CH₃)₂ |

Table 3: Key FTIR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 | N-H stretching (amide) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (amide of acetamide) |

| ~1640 | C=O stretching (amide of benzamide) |

| ~1590, ~1500 | C=C stretching (aromatic ring) |

| ~1250 | C-N stretching |

| ~1040 | C-O stretching (aryl ether) |

| ~800 | C-Cl stretching |

Table 4: Mass Spectrometry Data

| Technique | Expected m/z Value | Observation |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 342.1581 | Molecular ion peak corresponding to C₁₆H₂₅ClN₃O₃⁺ |

Table 5: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 270 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

-

High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of the sample in the mobile phase. Inject the solution into an HPLC system equipped with a C18 column and a UV detector. The purity is determined by the peak area percentage.

Signaling Pathway of Metoclopramide

Metoclopramide exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors, primarily in the central nervous system and the gastrointestinal tract. Its mechanism of action involves both antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.

References

An In-depth Technical Guide to N-Acetyl Metoclopramide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Metoclopramide is a significant molecule in the study of the pharmaceutical agent Metoclopramide. It is recognized as a primary metabolite and a reference standard in analytical procedures.[1] Metoclopramide is a well-established drug used to treat nausea, vomiting, and gastroparesis.[1] Understanding the chemical properties and structure of N-Acetyl Metoclopramide is crucial for pharmacokinetic studies, metabolism mapping, and ensuring the quality and purity of the parent drug. This guide provides a comprehensive overview of its chemical characteristics, structure, and relevant experimental methodologies.

Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄ClN₃O₃ | [2][3] |

| Molecular Weight | 341.83 g/mol | [2][3] |

| Appearance | Off-White Solid | [4] |

| Melting Point | Data not available for N-Acetyl Metoclopramide. For Metoclopramide: 146.5-148 °C. For Metoclopramide HCl: 182-188 °C. | [5][6] |

| Boiling Point | Data not available for N-Acetyl Metoclopramide. For Metoclopramide: 418.7 °C at 760 mmHg. | [5][7] |

| Solubility | Data not available for N-Acetyl Metoclopramide. Metoclopramide HCl is very soluble in water and easily soluble in ethanol. | [7][8] |

| pKa | Data not available for N-Acetyl Metoclopramide. The pKa of Metoclopramide is 9.27. | [5] |

Chemical Structure

The systematic IUPAC name for N-Acetyl Metoclopramide is 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.[1][9] The structure consists of a central benzamide core with several key functional groups that determine its chemical behavior and interactions.

The key structural features include:

-

Benzamide group: A benzene ring attached to an amide functional group.

-

Acetamido group: An acetyl group (-COCH₃) attached to an amino group, which is in turn attached to the benzene ring.

-

Chloro group: A chlorine atom substituted on the benzene ring.

-

Methoxy group: A methoxy group (-OCH₃) attached to the benzene ring.

-

Diethylaminoethyl side chain: An ethyl chain with a terminal diethylamino group attached to the amide nitrogen.

Experimental Protocols

Synthesis of N-Acetyl Metoclopramide

A common method for the synthesis of N-Acetyl Metoclopramide involves the acylation of the primary amine of Metoclopramide. A general procedure is outlined below, based on related synthesis descriptions.[8]

Materials:

-

N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide (Metoclopramide base)

-

Acetic acid

-

Acetic anhydride

-

Methylene chloride

-

Sodium hydroxide solution

Procedure:

-

Dissolve Metoclopramide base in acetic acid.

-

Cool the mixture and add acetic anhydride.

-

Heat the resulting solution on a water bath for approximately two hours.

-

After cooling, pour the solution into water and precipitate the base with a sodium hydroxide solution.

-

Extract the precipitated base with methylene chloride.

-

Evaporate the solvent to yield crystalline N-(2-diethylaminoethyl)-2-methoxy-4-acetamino-5-chlorobenzamide (N-Acetyl Metoclopramide).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique for the separation and quantification of N-Acetyl Metoclopramide from Metoclopramide and other related impurities.[10][11] A typical reversed-phase HPLC (RP-HPLC) method is described below.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ethanol (HPLC grade)

-

Formic acid solution (pH 2.0) or Ammonium acetate buffer

-

Ultrapure water

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic solvent like acetonitrile or ethanol and an aqueous buffer such as an ammonium acetate solution or a formic acid solution. A common composition is a 30:70 (v/v) mixture of ethanol and formic acid solution (pH 2.0).[12]

-

Elution: Isocratic[12]

-

Flow Rate: 1.0 mL/min[12]

-

Column Temperature: 25 °C[12]

-

Injection Volume: 10 µL[12]

-

Detection: UV at 273 nm[12]

Biological Context: Mechanism of Action of the Parent Drug, Metoclopramide

N-Acetyl Metoclopramide is a metabolite of Metoclopramide, and therefore, its biological relevance is understood in the context of the parent drug's mechanism of action. Metoclopramide exerts its antiemetic and prokinetic effects through antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.

-

Dopamine D2 Receptor Antagonism: In the chemoreceptor trigger zone (CTZ) of the brain, Metoclopramide blocks D2 receptors, which inhibits the signaling cascade that leads to nausea and vomiting.

-

Serotonin 5-HT4 Receptor Agonism: In the gastrointestinal tract, activation of 5-HT4 receptors enhances the release of acetylcholine, leading to increased gastric motility and accelerated gastric emptying.

Conclusion

N-Acetyl Metoclopramide is a key molecule in the comprehensive understanding of Metoclopramide. This guide has provided a detailed overview of its chemical properties, structure, and relevant experimental protocols. The provided information serves as a valuable resource for researchers and professionals involved in the development, analysis, and study of Metoclopramide and its metabolites. Further research to determine the specific physical properties of N-Acetyl Metoclopramide would be beneficial for the scientific community.

References

- 1. N-Acetyl Metoclopramide | 5608-13-9 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. dev.klivon.com [dev.klivon.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7232-21-5 Metoclopramide hydrochloride AKSci J10269 [aksci.com]

- 7. Metoclopramide Hydrochloride CAS 54143-57-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]

- 9. 4-(Acetylamino)-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | C16H24ClN3O3 | CID 79714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. helixchrom.com [helixchrom.com]

- 12. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Metoclopramide: A Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of metoclopramide and extrapolates potential activities of its N-acetylated form, N-Acetyl Metoclopramide. It is crucial to note that specific experimental data on the biological activity of N-Acetyl Metoclopramide is scarce in publicly available scientific literature. Therefore, much of the information presented herein is based on the well-characterized profile of the parent compound, metoclopramide, and should be interpreted with caution. Further experimental validation is required to definitively characterize the pharmacological profile of N-Acetyl Metoclopramide.

Introduction

Metoclopramide is a widely used pharmaceutical agent with prokinetic and antiemetic properties.[1][2][3][4] Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central and peripheral nervous systems.[2][5][6][7][8] N-Acetyl Metoclopramide is a known metabolite and impurity of metoclopramide.[9] Understanding the biological activity of this derivative is essential for a complete comprehension of metoclopramide's pharmacology and for ensuring the safety and efficacy of its pharmaceutical formulations. This technical guide summarizes the available data on the biological activity of metoclopramide and provides a framework for the potential pharmacological profile of N-Acetyl Metoclopramide.

Core Pharmacological Profile of Metoclopramide

Metoclopramide's biological activity is multifaceted, primarily involving antagonism of dopamine D2 receptors and mixed activity at serotonin receptors.[2][5][6][7][8]

Dopamine D2 Receptor Antagonism

Metoclopramide acts as a potent antagonist at dopamine D2 receptors.[2][7][10][11] This action is central to its antiemetic effects, as it blocks dopaminergic signaling in the chemoreceptor trigger zone (CTZ) of the medulla.[2][8][12] The affinity of metoclopramide for the D2 receptor has been quantified with a Ki value of 28.8 nM.[2] Blockade of D2 receptors in the gastrointestinal tract also contributes to its prokinetic effects by enhancing the release of acetylcholine, thereby increasing gut motility.[8]

Serotonin Receptor Modulation

Metoclopramide exhibits a complex interaction with serotonin receptors. It acts as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.[2][5]

-

5-HT3 Receptor Antagonism: The blockade of 5-HT3 receptors, particularly at higher doses, contributes to the antiemetic effect of metoclopramide.[2]

-

5-HT4 Receptor Agonism: Agonism at 5-HT4 receptors is a key mechanism for its gastroprokinetic activity.[2][8] This action facilitates the release of acetylcholine from enteric neurons, leading to increased esophageal motility, elevated lower esophageal sphincter pressure, and accelerated gastric emptying.[2][8]

Quantitative Data on Metoclopramide's Biological Activity

The following table summarizes the key quantitative data available for metoclopramide.

| Parameter | Receptor/Target | Value | Species | Reference |

| Ki | Dopamine D2 Receptor | 28.8 nM | Not Specified | [2] |

Potential Biological Activity of N-Acetyl Metoclopramide

Acetylation is a common metabolic pathway that can significantly alter the pharmacological properties of a drug. The addition of an acetyl group to the primary amine of metoclopramide would be expected to change its physicochemical properties, such as polarity and size, which could in turn affect its receptor binding and functional activity.

Based on structure-activity relationships of related compounds, the following hypotheses regarding the biological activity of N-Acetyl Metoclopramide can be proposed:

-

Dopamine D2 Receptor Affinity: The N-acetylation may alter the binding affinity for the D2 receptor. It is plausible that the affinity could be reduced compared to the parent compound.

-

Serotonin Receptor Activity: The effect on 5-HT3 and 5-HT4 receptors may also be modified. The change in the molecule's structure could lead to altered agonist or antagonist properties.

-

Prokinetic and Antiemetic Effects: Any changes in receptor affinity and functional activity would likely translate to a modified prokinetic and antiemetic profile.

It is imperative to reiterate that these are theoretical considerations and require experimental verification.

Signaling Pathways

The signaling pathways activated by metoclopramide are downstream of the D2, 5-HT3, and 5-HT4 receptors.

Dopamine D2 Receptor Signaling

References

- 1. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metoclopramide - Wikipedia [en.wikipedia.org]

- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. metoclopramide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

An In-Depth Technical Guide to the Core Mechanism of Action of N-Acetyl Metoclopramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-acetyl metoclopramide, a primary metabolite of the widely used prokinetic and antiemetic agent, metoclopramide. Due to a scarcity of direct research on N-acetyl metoclopramide, this document first establishes a detailed understanding of the parent compound's pharmacological activities. It then extrapolates a hypothesized mechanism of action for N-acetyl metoclopramide based on established structure-activity relationships and the known effects of N-acetylation on pharmacokinetics and pharmacodynamics. This guide synthesizes available data on metoclopramide's interactions with dopamine and serotonin receptors, presents quantitative data in structured tables, details relevant experimental protocols, and utilizes diagrams to illustrate key pathways and concepts.

Introduction to Metoclopramide and its Metabolism

Metoclopramide is a substituted benzamide with a well-established role in the management of gastrointestinal motility disorders and the prevention of nausea and vomiting.[1][2][3][4][5] Its therapeutic effects are primarily attributed to its ability to modulate dopaminergic and serotonergic pathways in both the central and peripheral nervous systems.[1][2][6][7][8]

Metoclopramide is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme system.[3][9][10][11] The major metabolic pathways include N-deethylation and N-hydroxylation.[9][11] Another significant route of metabolism is N-acetylation of the aromatic amine group, which results in the formation of N-acetyl metoclopramide.[12] This metabolite is often considered an impurity in pharmaceutical preparations of metoclopramide.[12][13] Understanding the mechanism of action of this N-acetylated metabolite is crucial for a complete comprehension of metoclopramide's overall pharmacological and toxicological profile.

Mechanism of Action of Metoclopramide

The pharmacological effects of metoclopramide are complex, involving actions at multiple receptor sites.[1][2][14]

Dopamine D2 Receptor Antagonism

Metoclopramide acts as a potent antagonist at dopamine D2 receptors.[5][8][15][16][17] In the central nervous system, this antagonism occurs in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key site for the induction of nausea and vomiting.[2][6][18] By blocking D2 receptors in the CTZ, metoclopramide effectively suppresses emetic signals.[2][18]

Peripherally, D2 receptor antagonism by metoclopramide in the gastrointestinal tract contributes to its prokinetic effects.[8] Dopamine normally inhibits acetylcholine release from myenteric neurons, leading to reduced gut motility. By blocking these inhibitory D2 receptors, metoclopramide enhances cholinergic activity, resulting in increased esophageal sphincter tone, accelerated gastric emptying, and increased small intestinal transit.[6][18][19]

Serotonin 5-HT3 Receptor Antagonism

At higher doses, metoclopramide also exhibits antagonist activity at serotonin 5-HT3 receptors.[1][2] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the CTZ.[2] Blockade of 5-HT3 receptors contributes to the antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2]

Serotonin 5-HT4 Receptor Agonism

Metoclopramide is an agonist at serotonin 5-HT4 receptors.[1][14] Activation of these receptors on presynaptic terminals of myenteric neurons facilitates the release of acetylcholine.[19] This cholinergic enhancement is a key mechanism underlying metoclopramide's prokinetic effects on the upper gastrointestinal tract.[1][6]

Quantitative Data for Metoclopramide

The following tables summarize key quantitative data for the parent drug, metoclopramide.

Table 1: Receptor Binding Affinity of Metoclopramide

| Receptor | Affinity (Ki) | Reference |

| Dopamine D2 | 28.8 nM | [1] |

Table 2: Pharmacokinetic Parameters of Metoclopramide

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 80 ± 15% | Oral | [18][20] |

| Elimination Half-life | 5-6 hours | Oral/Intravenous | [1] |

| Volume of Distribution | 3.0 L/kg | Intravenous | [21] |

| Peak Plasma Concentration (Tmax) | 1-2 hours | Oral | [18][20] |

Experimental Protocols for Metoclopramide

Detailed methodologies for key experiments cited in the literature for metoclopramide are provided below.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of metoclopramide for dopamine D2 receptors.

-

Methodology:

-

Preparation of cell membranes expressing the human dopamine D2 receptor.

-

Incubation of the membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of metoclopramide.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity using liquid scintillation counting.

-

Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Assessment of Gastric Emptying

-

Objective: To evaluate the prokinetic effect of metoclopramide on gastric emptying in an animal model.

-

Methodology:

-

Fasting of rodents (e.g., rats or mice) overnight.

-

Oral administration of a non-absorbable marker (e.g., phenol red) in a methylcellulose meal.

-

Administration of metoclopramide or vehicle control at a specified time before or after the meal.

-

Euthanasia of the animals at a predetermined time point.

-

Surgical removal of the stomach and measurement of the amount of marker remaining.

-

Calculation of the percentage of gastric emptying.

-

Hypothesized Mechanism of Action of N-Acetyl Metoclopramide

Direct experimental data on the mechanism of action of N-acetyl metoclopramide is not currently available in the published literature. However, a plausible mechanism can be hypothesized based on its chemical structure and the known pharmacology of metoclopramide.

The key structural difference between metoclopramide and N-acetyl metoclopramide is the acetylation of the primary aromatic amine at the 4-position. This chemical modification is expected to have a significant impact on the molecule's pharmacological properties.

Predicted Effect on Receptor Binding

The primary aromatic amine of metoclopramide is crucial for its interaction with target receptors. N-acetylation introduces a bulky acetyl group and changes the electronic properties of the amine, making it a neutral amide. This alteration is likely to:

-

Decrease Dopamine D2 Receptor Affinity: The interaction with the D2 receptor is thought to involve the protonated form of the aromatic amine. The neutral amide in N-acetyl metoclopramide would be unable to form this critical ionic interaction, likely leading to a significant reduction or complete loss of D2 receptor antagonist activity.

-

Alter Serotonin Receptor Interactions: The binding of metoclopramide to 5-HT3 and 5-HT4 receptors also likely involves the aromatic amine. The steric hindrance and altered electronics from the acetyl group would be expected to reduce the binding affinity for these receptors as well.

Therefore, it is hypothesized that N-acetyl metoclopramide is a pharmacologically less active metabolite of metoclopramide with significantly reduced affinity for dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors.

Potential for Altered Pharmacokinetics and Safety Profile

N-acetylation is a common metabolic pathway that often leads to increased water solubility and enhanced renal excretion of drugs and their metabolites. It is therefore likely that N-acetyl metoclopramide is more readily cleared from the body than the parent compound.

The reduced receptor activity of N-acetyl metoclopramide suggests that it is less likely to contribute to the therapeutic effects of metoclopramide. It may also have a reduced potential to cause the adverse effects associated with D2 receptor blockade, such as extrapyramidal symptoms and tardive dyskinesia.

Visualizations

The following diagrams illustrate the key signaling pathways of metoclopramide and the metabolic conversion to N-acetyl metoclopramide.

Caption: Signaling pathways of metoclopramide in the CNS and GI tract.

Caption: Metabolic conversion of metoclopramide to N-acetyl metoclopramide.

Caption: A typical experimental workflow for an in vitro receptor binding assay.

Conclusion

N-acetyl metoclopramide is a significant metabolite of metoclopramide. While direct pharmacological studies on this metabolite are lacking, a strong hypothesis can be formulated based on the well-understood structure-activity relationships of the parent compound. The N-acetylation of the primary aromatic amine is predicted to significantly reduce its affinity for dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors. Consequently, N-acetyl metoclopramide is likely a pharmacologically less active metabolite that does not contribute significantly to the therapeutic or adverse effects of metoclopramide. Further research, including in vitro receptor binding studies and in vivo pharmacological assessments, is warranted to definitively elucidate the mechanism of action and clinical relevance of N-acetyl metoclopramide.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. litfl.com [litfl.com]

- 9. ClinPGx [clinpgx.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. N-Acetyl Metoclopramide | LGC Standards [lgcstandards.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methoclopramide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. adooq.com [adooq.com]

- 18. labeling.pfizer.com [labeling.pfizer.com]

- 19. The effects of metoclopramide on acetylcholine release and on smooth muscle response in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pfizermedical.com [pfizermedical.com]

- 21. Pharmacokinetics of metoclopramide intravenously and orally determined by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Metoclopramide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the scientifically validated in vitro metabolic pathways of metoclopramide. Initial investigations into the N-acetylation of metoclopramide found no substantial scientific evidence to support this as a metabolic route. Therefore, this guide details the well-established oxidative and conjugative pathways of metoclopramide metabolism.

Executive Summary

Metoclopramide is a widely used prokinetic and antiemetic agent. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have established that metoclopramide is primarily metabolized in the liver through two main pathways:

-

Phase I Oxidation: Primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major contributor. The main oxidative metabolites are N-de-ethylated and N-hydroxylated products.

-

Phase II Conjugation: Metoclopramide and its Phase I metabolites undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble compounds that are readily excreted.

This guide provides a comprehensive overview of these metabolic pathways, including quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows.

Metoclopramide Metabolic Pathways

The metabolism of metoclopramide is complex, involving multiple enzymatic systems. The primary pathways are outlined below.

Phase I Oxidative Metabolism

In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP2D6 as the principal enzyme responsible for the oxidative metabolism of metoclopramide.[1][2] Other isoforms, such as CYP3A4, CYP1A2, CYP2C9, and CYP2C19, contribute to a lesser extent.[1][2] The two major oxidative reactions are:

-

N-de-ethylation: The removal of an ethyl group from the diethylaminoethyl side chain to form monodeethylmetoclopramide.[3]

-

N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[1][2]

Figure 1: Overview of the primary in vitro metabolic pathways of metoclopramide.

Phase II Conjugative Metabolism

Metoclopramide can also be directly conjugated to form more polar metabolites. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

-

Glucuronidation: The addition of glucuronic acid to form metabolites such as N-O-glucuronide.[4]

-

Sulfation: The addition of a sulfonate group, with metoclopramide-N-4-sulfate being a major urinary metabolite.[5]

Quantitative Data on In Vitro Metoclopramide Metabolism

The following table summarizes the kinetic parameters for the key metabolic pathways of metoclopramide.

| Metabolic Pathway | Enzyme | In Vitro System | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| N-de-ethylation | CYP2D6 | Recombinant CYP2D6 (Supersomes™) | 1.20 ± 0.29 | 6.1 ± 0.23 (pmol/min/pmol CYP) | [1] |

| N-dealkylation | CYP2D6 | Human Liver Microsomes (HLM) | 68 ± 16 | 183 ± 57 (pmol/min/mg protein) | [3] |

| N-dealkylation | Recombinant CYP2D6 | Recombinant CYP2D6 | ~53 | 4.5 ± 0.3 (pmol/min/pmol CYP) | [3] |

| N-dealkylation | Recombinant CYP1A2 | Recombinant CYP1A2 | Not Reported | 0.97 ± 0.15 (pmol/min/pmol CYP) | [3] |

Experimental Protocols

General Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of metoclopramide.

Figure 2: A generalized experimental workflow for studying the in vitro metabolism of metoclopramide.

Protocol for CYP-Mediated Metabolism in Human Liver Microsomes

This protocol is adapted from methodologies described in the literature for assessing CYP-mediated metabolism.[1]

4.2.1 Materials and Reagents

-

Metoclopramide

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

4.2.2 Incubation Procedure

-

Prepare a stock solution of metoclopramide in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.4), HLM (e.g., 0.2-0.5 mg/mL final protein concentration), and metoclopramide at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0-60 minutes), ensuring gentle shaking.

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile (typically 2 volumes).

-

Vortex and centrifuge the samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

4.2.3 Analytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Column: A C18 reverse-phase column is commonly used.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection can be set at a wavelength where both metoclopramide and its metabolites absorb (e.g., 272 nm).[1] For LC-MS/MS, specific parent-to-product ion transitions for metoclopramide and its metabolites are monitored for enhanced sensitivity and specificity.

-

Quantification: The formation of metabolites is quantified by comparing the peak areas to a standard curve of the authentic metabolite standard.

Protocol for Conjugative Metabolism

4.3.1 Glucuronidation Assay

-

In Vitro System: Human Liver Microsomes (HLM).

-

Co-factor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Procedure: Similar to the CYP assay, but with UDPGA as the co-factor instead of NADPH. The HLM may be pre-treated with a pore-forming agent like alamethicin to ensure UDPGA access to the UGT enzymes within the microsomal lumen.

4.3.2 Sulfation Assay

-

In Vitro System: Human Liver Cytosol (HLC), as SULTs are cytosolic enzymes.

-

Co-factor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

Procedure: The incubation is performed with HLC, metoclopramide, and PAPS in a suitable buffer at 37°C.

Conclusion

The in vitro metabolism of metoclopramide is predominantly governed by CYP2D6-mediated oxidation and conjugation via glucuronidation and sulfation. A thorough understanding of these pathways is essential for predicting the drug's pharmacokinetic behavior, assessing the risk of drug-drug interactions, and understanding inter-individual variability in patient response, particularly in relation to CYP2D6 genetic polymorphisms. While the N-acetylation of metoclopramide is not a documented metabolic pathway, the established routes of metabolism have been well-characterized through in vitro studies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl Metoclopramide and Dopamine D2 Receptor Binding: A Technical Review

Absence of Evidence for N-Acetyl Metoclopramide as a Major Metabolite with Characterized D2 Receptor Affinity

Extensive investigation into the metabolic pathways of metoclopramide reveals that its primary biotransformation routes in humans are N-deethylation and N-hydroxylation, followed by sulfate or glucuronide conjugation.[1][2][3] Current scientific literature does not indicate that N-acetylation is a significant metabolic pathway for metoclopramide. Consequently, there is a lack of available data on the synthesis, isolation, and pharmacological characterization of N-Acetyl Metoclopramide, including its binding affinity for the dopamine D2 receptor.

This technical guide will therefore focus on the well-documented dopamine D2 receptor binding affinity of the parent compound, Metoclopramide , and its known major metabolites. This information is crucial for researchers, scientists, and drug development professionals working on dopaminergic pathways and drug metabolism.

Metoclopramide: Dopamine D2 Receptor Binding Affinity

Metoclopramide is a potent antagonist of the dopamine D2 receptor.[4][5] Its binding affinity has been quantified in numerous studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values of Ki and IC50 indicate a higher binding affinity.

Quantitative Binding Data for Metoclopramide at the Dopamine D2 Receptor

| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Metoclopramide | D2 | Human | Radioligand Binding | [3H]Spiperone | 64 | - | [6] |

| Metoclopramide | D2 | Human | Radioligand Binding | [3H]Spiperone | 42 | 127 | [6] |

| Metoclopramide | D2 | Bovine | Radioligand Binding | Spiperone | - | 7.1 (pKd) | [6] |

| Metoclopramide | D2 | Mouse | Radioligand Binding | - | 28.8 | - | [7] |

Note: Ki and IC50 values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition. The pKd value represents the -log of the dissociation constant (Kd).

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes in the central nervous system. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Metoclopramide, as a D2 receptor antagonist, blocks this signaling cascade.

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Metoclopramide.

Experimental Protocols: Dopamine D2 Receptor Binding Assay

The determination of the binding affinity of compounds like metoclopramide to the dopamine D2 receptor is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on commonly cited methodologies.

Membrane Preparation

-

Source: Tissues rich in D2 receptors (e.g., rat striatum) or cell lines stably expressing the human D2 receptor are used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction, which contains the receptors.

-

Storage: The final membrane preparation is stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components:

-

Membrane preparation: A specific amount of the membrane protein.

-

Radioligand: A radioactive ligand that binds with high affinity and specificity to the D2 receptor (e.g., [3H]Spiperone).

-

Unlabeled Ligand: The compound being tested (e.g., Metoclopramide) at various concentrations.

-

Assay Buffer: A buffer solution to maintain a stable pH and ionic environment.

-

-

Incubation: The components are mixed in assay tubes or a microplate and incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

While the dopamine D2 receptor binding affinity of N-Acetyl Metoclopramide remains uncharacterized due to the lack of evidence for it being a major metabolite, the parent compound, Metoclopramide, is a well-studied D2 receptor antagonist with significant binding affinity. The provided data and protocols offer a comprehensive overview for researchers in the field. Future studies on the complete metabolic profile of metoclopramide and the pharmacological activity of all its metabolites could provide a more in-depth understanding of its overall effects.

References

- 1. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. chemmethod.com [chemmethod.com]

An In-Depth Technical Guide on the Interaction of N-Acetyl Metoclopramide with Serotonin 5-HT3 Receptors

Executive Summary

Metoclopramide is a well-established pharmaceutical agent with antiemetic and prokinetic properties, partially attributed to its antagonist activity at serotonin 5-HT3 receptors.[1][2] Its metabolite, N-acetyl metoclopramide, is a known compound, but its specific interaction with the 5-HT3 receptor has not been extensively characterized in publicly available research. This technical guide synthesizes the available pharmacological data for metoclopramide at the 5-HT3 receptor, outlines detailed experimental protocols for assessing such interactions, and visualizes the associated signaling pathways. While providing a robust framework for understanding the potential mechanisms of N-acetyl metoclopramide, it is crucial to underscore that the presented quantitative data pertains to the parent drug.

Metoclopramide and its Interaction with 5-HT3 Receptors

Metoclopramide is recognized as a non-selective antagonist of the 5-HT3 receptor.[3] This interaction is a key component of its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting.[4] The blockade of 5-HT3 receptors by metoclopramide occurs at both central and peripheral sites.[5]

Quantitative Analysis of Metoclopramide's Interaction with 5-HT3 Receptors

The following tables summarize the available quantitative data for metoclopramide's activity at the human 5-HT3A receptor. It is important to note the absence of specific binding affinity data (Ki value) in the reviewed literature.

| Functional Assay (Electrophysiology) | Compound | Receptor | IC50 (µM) | Assay Conditions | Reference |

| Peak Current Inhibition | Metoclopramide | h5-HT3A | 0.064 | Equilibrium application (60s before and during 30 µM 5-HT exposure) in HEK-293 cells | [6] |

| Integrated Current Inhibition | Metoclopramide | h5-HT3A | 0.076 | Equilibrium application (60s before and during 30 µM 5-HT exposure) in HEK-293 cells | [6] |

| Peak Current Inhibition | Metoclopramide | h5-HT3A | 19.0 | Application exclusively during agonist pulse in HEK-293 cells | [6] |

| Radioligand Binding Assay | Compound | Receptor | Radioligand | Effect | Reference |

| Competitive Binding | Metoclopramide | h5-HT3A | [3H]GR65630 | Surmountable inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with its target receptor. The following are standard protocols for investigating the binding and functional effects of ligands at the 5-HT3 receptor.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., N-acetyl metoclopramide) for the 5-HT3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

-

Cell Membranes: HEK-293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]Granisetron or [3H]GR65630.

-

Non-specific Ligand: A high concentration of a known 5-HT3 receptor antagonist (e.g., ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of 5-HT3 Receptor Activity

This protocol describes the use of two-electrode voltage-clamp or patch-clamp electrophysiology to measure the functional effects of a test compound on 5-HT3 receptor-mediated currents.

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of 5-HT3 receptor function.

Materials:

-

Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK-293) expressing the human 5-HT3A receptor.

-

Recording Equipment: Electrophysiology rig with amplifier, microelectrode puller, and data acquisition system.

-

External Solution: Physiological salt solution (e.g., Ringer's solution for oocytes).

-

Agonist: Serotonin (5-HT).

-

Test Compound: N-acetyl metoclopramide.

Procedure:

-

Cell Preparation: Prepare oocytes or cultured cells expressing the 5-HT3 receptor for recording.

-

Recording:

-

For two-electrode voltage-clamp in oocytes, impale the cell with two microelectrodes and clamp the membrane potential.

-

For patch-clamp in cultured cells, form a whole-cell patch configuration.

-

-

Agonist Application: Apply a known concentration of 5-HT to elicit an inward current.

-

Test Compound Application:

-

Antagonist activity: Pre-apply the test compound before co-application with 5-HT and measure the reduction in the 5-HT-evoked current.

-

Agonist activity: Apply the test compound alone and observe for any current induction.

-

-

Data Analysis: Construct concentration-response curves to determine the IC50 (for antagonists) or EC50 (for agonists) of the test compound.

Visualizations of Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuronal membrane and subsequent cellular responses.

Caption: A simplified diagram of the 5-HT3 receptor signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: A flowchart outlining the major steps in a radioligand binding assay.

Logical Relationship of Metoclopramide's Effects at the 5-HT3 Receptor

This diagram illustrates the logical flow from metoclopramide's molecular action to its physiological effect.

Caption: The logical progression of metoclopramide's antagonistic action at the 5-HT3 receptor.

Conclusion and Future Directions

While metoclopramide is known to be a non-selective antagonist at the 5-HT3 receptor, contributing to its clinical efficacy as an antiemetic, the specific pharmacological profile of its N-acetylated metabolite remains uncharacterized in the scientific literature. The data and protocols presented in this guide for metoclopramide provide a comprehensive starting point for researchers and drug development professionals.

Future research should prioritize the following:

-

Determination of the binding affinity (Ki) of N-acetyl metoclopramide for the 5-HT3 receptor through competitive radioligand binding assays.

-

Functional characterization of N-acetyl metoclopramide's activity at the 5-HT3 receptor using electrophysiological techniques to ascertain if it acts as an antagonist, agonist, or allosteric modulator.

-

In vivo studies to evaluate the antiemetic potential of N-acetyl metoclopramide and to correlate its pharmacokinetic profile with its pharmacological activity.

A thorough investigation into the 5-HT3 receptor interactions of N-acetyl metoclopramide will provide a more complete understanding of metoclopramide's overall mechanism of action and the potential contribution of its metabolites to its therapeutic effects and side-effect profile.

References

- 1. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 2. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]

- 3. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that 5-hydroxytryptamine3 receptors mediate cytotoxic drug and radiation-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl Metoclopramide: An Examination of its Potential as a Biomarker for Metoclopramide Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoclopramide is a widely used prokinetic and antiemetic agent, the metabolism of which is crucial for its efficacy and safety profile. This technical guide addresses the potential of N-acetyl metoclopramide as a biomarker for metoclopramide metabolism. Extensive review of the current scientific literature reveals that while N-acetyl metoclopramide exists as a synthesized chemical entity, often classified as a pharmaceutical impurity, there is a notable absence of evidence supporting its formation as a metabolite in vivo. The primary metabolic pathways of metoclopramide are well-established and involve oxidation by Cytochrome P450 2D6 (CYP2D6) and conjugation via sulfation and glucuronidation. This guide will first clarify the status of N-acetyl metoclopramide and then provide a comprehensive overview of the recognized metabolic pathways of metoclopramide, presenting its major metabolites as the current viable candidates for biomarkers of its metabolism.

N-Acetyl Metoclopramide: An Evaluation of its Role as a Metabolite

N-acetyl metoclopramide, chemically known as 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is available as an analytical reference standard and is listed in pharmacopeias as "Metoclopramide Impurity A".[1][2] Its existence as a reference material is for the purpose of quality control in the manufacturing of metoclopramide drug products to ensure the absence or limitation of this and other impurities.[3]

Despite the availability of this chemical, a thorough review of scientific literature did not yield any studies that have identified N-acetyl metoclopramide as a metabolite of metoclopramide in humans or any other biological system. The metabolism of aromatic amine drugs is often associated with N-acetyltransferases (NATs), such as NAT2.[4] However, no research to date has demonstrated that metoclopramide is a substrate for these enzymes. Therefore, the premise of N-acetyl metoclopramide serving as a biomarker for metoclopramide metabolism is not supported by current scientific evidence.

The Established Metabolic Pathways of Metoclopramide

The biotransformation of metoclopramide is primarily hepatic and involves Phase I and Phase II metabolic reactions. The major pathways are oxidation and conjugation.[5][6]

Phase I Metabolism: Oxidation via Cytochrome P450 Enzymes

The oxidative metabolism of metoclopramide is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[7] Minor contributions from CYP3A4 and CYP1A2 have also been reported.[6] The two main oxidative reactions are:

-

N-deethylation: The removal of one of the ethyl groups from the diethylaminoethyl side chain.

-

N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[7]

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This variability can affect the plasma concentrations of metoclopramide and its metabolites, influencing both therapeutic efficacy and the risk of adverse drug reactions.

Phase II Metabolism: Conjugation Reactions

Following oral administration, a significant portion of metoclopramide is conjugated. The main conjugation pathways are:

-

Sulfation: The addition of a sulfate group.

-

Glucuronidation: The addition of a glucuronic acid moiety.[5]

These reactions increase the water solubility of metoclopramide and its metabolites, facilitating their renal excretion.

Key Metabolites of Metoclopramide as Potential Biomarkers

Several metabolites of metoclopramide have been identified in vivo and in vitro.[5][8] These metabolites are the primary candidates for biomarkers of metoclopramide metabolism.

| Metabolite ID | Metabolite Name | Metabolic Pathway | Enzyme(s) Involved |

| M1 | Metoclopramide N-O-glucuronide | Glucuronidation | UGTs |

| M2 | Metoclopramide N-sulfate | Sulfation | SULTs |

| M3 | Des-ethyl metoclopramide | N-deethylation | CYP2D6 |

| M4 | Hydroxylated metoclopramide | N-hydroxylation | CYP2D6 |

| M5 | Oxidative deaminated metabolite | Oxidative deamination | MAO (putative) |

Table 1: Major Identified Metabolites of Metoclopramide and their Metabolic Pathways.

The urinary levels of the N-sulfate (M2) and des-ethyl (M3) metabolites have been shown to have significant inter-individual variability, which may reflect the differences in the activity of the metabolizing enzymes.[8]

Experimental Protocols for Metabolite Analysis

The quantification of metoclopramide and its metabolites in biological matrices such as plasma and urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of plasma or urine) to remove particulate matter.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analytes (metoclopramide and its metabolites) with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for metoclopramide and each of its metabolites.

-

Visualizations

Metoclopramide Metabolism Pathway

Caption: Major metabolic pathways of metoclopramide.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for the analysis of metoclopramide and its metabolites.

Conclusion

References

- 1. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. agilent.com [agilent.com]

- 4. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 5. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - OAK Open Access Archive [oak.novartis.com]

Methodological & Application

Application Notes and Protocols for the Preparation of N-Acetyl Metoclopramide Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl metoclopramide is a key impurity and metabolite of Metoclopramide, a widely used antiemetic and prokinetic agent. The accurate quantification of impurities in pharmaceutical products is crucial for ensuring their safety and efficacy. Therefore, a well-characterized analytical standard of N-acetyl metoclopramide is essential for method development, validation, and routine quality control testing. These application notes provide a detailed protocol for the synthesis, purification, and characterization of N-acetyl metoclopramide to be used as an analytical standard.

Data Presentation

Table 1: Physicochemical Properties of N-Acetyl Metoclopramide

| Property | Value |

| IUPAC Name | 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |

| CAS Number | 5608-13-9[1] |

| Molecular Formula | C₁₆H₂₄ClN₃O₃[2] |

| Molecular Weight | 341.83 g/mol [2] |

| Appearance | Off-white to white solid |

| Storage Temperature | 2-8°C, protected from light and moisture[3] |

Table 2: Chromatographic Parameters for Purity Assessment by HPLC

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (30:70, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 273 nm[4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 25°C[4] |

Table 3: Spectroscopic Data for N-Acetyl Metoclopramide

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, Ar-H), ~8.0 (s, 1H, NH), ~6.9 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.6 (q, 2H, CH₂), ~2.7 (t, 2H, CH₂), ~2.6 (q, 4H, N(CH₂)₂), ~2.2 (s, 3H, COCH₃), ~1.1 (t, 6H, N(CH₂CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168.0 (C=O, amide), ~165.0 (C=O, acetyl), ~155.0 (C-O), ~135.0 (C-Cl), ~130.0 (C-N), Ar-C signals, ~56.0 (OCH₃), ~52.0 (NCH₂), ~48.0 (NCH₂), ~38.0 (CH₂), ~22.0 (COCH₃), ~12.0 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1680 (C=O stretch, amide), ~1650 (C=O stretch, acetyl), ~1590 (N-H bend), ~1250 (C-N stretch, aromatic amine)[3][5] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 342.1580 |

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl Metoclopramide

This protocol describes the acetylation of metoclopramide using acetic anhydride.

Materials:

-

Metoclopramide hydrochloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve metoclopramide hydrochloride (1.0 eq) in a mixture of dichloromethane and a slight excess of pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyl metoclopramide.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude N-acetyl metoclopramide

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude N-acetyl metoclopramide to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add deionized water dropwise until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified N-acetyl metoclopramide in a vacuum oven at 40-50°C.

Protocol 3: Characterization and Purity Assessment

1. Identity Confirmation:

-

NMR Spectroscopy: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the structure by comparing the obtained spectra with the expected chemical shifts provided in Table 3.

-

FTIR Spectroscopy: Acquire the FTIR spectrum of the solid product and compare the characteristic peaks with the data in Table 3.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with electrospray ionization (ESI) in positive mode to confirm the molecular weight ([M+H]⁺).

2. Purity Assessment by HPLC:

-

Prepare a stock solution of the N-acetyl metoclopramide analytical standard in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL.

-

Inject the working solution into the HPLC system using the parameters outlined in Table 2.

-

The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks. A purity of ≥95% is generally considered suitable for an analytical standard.

Mandatory Visualizations

Caption: Experimental workflow for the preparation of N-acetyl metoclopramide analytical standard.

Caption: Chemical transformation in the synthesis of N-acetyl metoclopramide.

Stability and Storage

The prepared N-acetyl metoclopramide analytical standard should be stored in a well-closed container at 2-8°C, protected from light and moisture to ensure its long-term stability.[3] It is recommended to re-evaluate the purity of the standard periodically, for instance, annually, under these storage conditions.

Disclaimer

These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The provided information is for guidance and may require optimization based on specific laboratory conditions and equipment.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

Application Note and Protocol: Synthesis of N-Acetyl Metoclopramide Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Metoclopramide is a key impurity and metabolite of Metoclopramide, a widely used pharmaceutical agent for treating nausea, vomiting, and gastroparesis. As a reference standard, N-Acetyl Metoclopramide is crucial for the accurate identification, quantification, and quality control of Metoclopramide in pharmaceutical formulations and biological matrices.[1][2][3] This document provides a detailed protocol for the chemical synthesis of N-Acetyl Metoclopramide, intended to serve as a reference standard. The synthesis involves the N-acetylation of the aromatic amino group of Metoclopramide.

Chemical Synthesis Workflow

The synthesis of N-Acetyl Metoclopramide is achieved through the acetylation of the primary aromatic amine of Metoclopramide using an acetylating agent such as acetic anhydride. This reaction is typically straightforward and proceeds with high efficiency under mild conditions.

Caption: Synthesis workflow for N-Acetyl Metoclopramide.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of the starting material and the final product, along with typical reaction parameters.

| Parameter | Metoclopramide (Starting Material) | N-Acetyl Metoclopramide (Product) |

| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[1][2][3] |

| CAS Number | 364-62-5 | 5608-13-9[1][2][3] |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₆H₂₄ClN₃O₃[4] |

| Molecular Weight | 299.80 g/mol | 341.83 g/mol [4] |